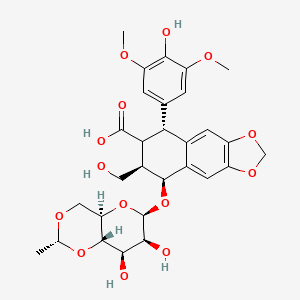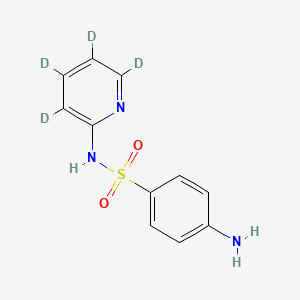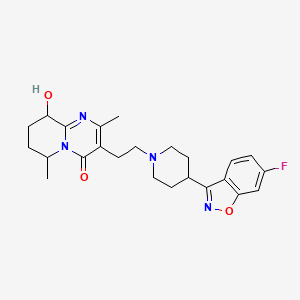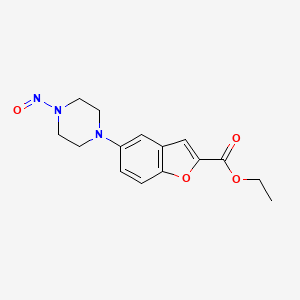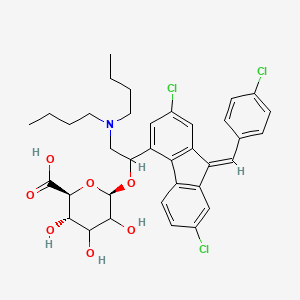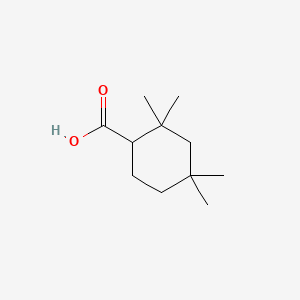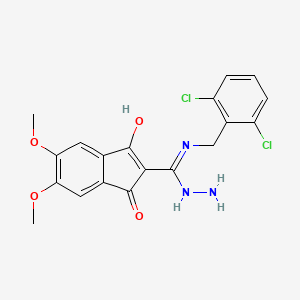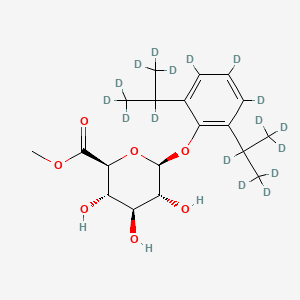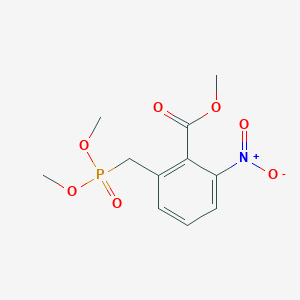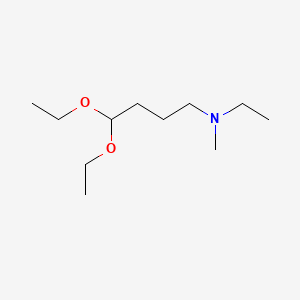
4-(Ethylmethylamino)butanal Diethyl Acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylmethylamino)butanal Diethyl Acetal, also known as 4,4-Diethoxy-N-ethyl-N-methylbutan-1-amine, is a chemical compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . This compound is a useful research chemical and is often used as a building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylmethylamino)butanal Diethyl Acetal typically involves the reaction of 4-(Ethylmethylamino)butanal with diethyl acetal under acidic conditions. The process includes the following steps :
Protonation of the carbonyl group: The carbonyl group of 4-(Ethylmethylamino)butanal is protonated by an acid catalyst.
Nucleophilic attack by the alcohol: Diethyl acetal acts as a nucleophile and attacks the protonated carbonyl group.
Formation of a hemiacetal: The intermediate hemiacetal is formed.
Removal of water: Water is removed from the reaction mixture to drive the reaction forward.
Formation of the acetal: The final product, this compound, is formed.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylmethylamino)butanal Diethyl Acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Ethylmethylamino)butanal Diethyl Acetal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Ethylmethylamino)butanal Diethyl Acetal involves the formation of acetals and hemiacetals. The process includes the following steps :
Protonation of the carbonyl group: The carbonyl group is protonated by an acid catalyst.
Nucleophilic attack by the alcohol: The alcohol attacks the protonated carbonyl group.
Removal of water: Water is removed from the reaction mixture.
Formation of the acetal: The final acetal product is formed.
Comparaison Avec Des Composés Similaires
4-(Ethylmethylamino)butanal Diethyl Acetal can be compared with other similar compounds, such as:
4-(Methylamino)butanal Diethyl Acetal: Similar structure but with a methyl group instead of an ethylmethylamino group.
4-(Ethylamino)butanal Diethyl Acetal: Similar structure but with an ethylamino group instead of an ethylmethylamino group.
4-(Dimethylamino)butanal Diethyl Acetal: Similar structure but with a dimethylamino group instead of an ethylmethylamino group.
These compounds share similar chemical properties and reactivity but differ in their specific functional groups, which can influence their behavior in chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H25NO2 |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
4,4-diethoxy-N-ethyl-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H25NO2/c1-5-12(4)10-8-9-11(13-6-2)14-7-3/h11H,5-10H2,1-4H3 |
Clé InChI |
ULOVVZNUSWNLQZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CCCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


